molecular formula C5H3NS2 B8681772 2-Isothiocyanatothiophene CAS No. 61528-49-2

2-Isothiocyanatothiophene

Cat. No.: B8681772
CAS No.: 61528-49-2
M. Wt: 141.2 g/mol
InChI Key: JUTZNFXHJFFMIR-UHFFFAOYSA-N
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Description

2-Isothiocyanatothiophene is a heterocyclic compound featuring a thiophene ring substituted with an isothiocyanate (-N=C=S) group at the 2-position. This structure confers unique reactivity and biological activity, making it a valuable intermediate in medicinal chemistry. The compound is particularly notable for its role in synthesizing thieno[2,3-d]pyrimidine derivatives, which exhibit anti-breast cancer activity when combined with sulfonamide moieties .

Properties

CAS No.

61528-49-2

Molecular Formula

C5H3NS2

Molecular Weight

141.2 g/mol

IUPAC Name

2-isothiocyanatothiophene

InChI

InChI=1S/C5H3NS2/c7-4-6-5-2-1-3-8-5/h1-3H

InChI Key

JUTZNFXHJFFMIR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiophene Derivatives
  • 2-Acetylthiophene (CAS 88-15-3) : Features an acetyl (-COCH₃) group at the 2-position. Unlike 2-isothiocyanatothiophene, it is primarily used in food additives and industrial applications (e.g., flavoring agents) rather than medicinal chemistry .
  • N-(4-Chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (Compound 4b): A chloroacetamide-substituted thiophene derivative with demonstrated cytotoxicity against HepG2 and MCF-7 cancer cell lines (IC₅₀ reduction from 3.9 µM to 0.5 µM when combined with sorafenib) . The chloroacetamide group allows nucleophilic substitution, contrasting with the isothiocyanate’s addition reactivity.
  • Thiophene Fentanyl Analogs (e.g., Thiofuranyl Fentanyl) : Contain thiophene rings fused with opioid pharmacophores. These lack the isothiocyanate group and are associated with unstudied toxicological profiles, highlighting this compound’s advantage in targeted drug design .
Isothiocyanate-Containing Compounds
  • 4-Fluorophenyl Isothiocyanate : A benzene-ring-based isothiocyanate used in organic synthesis. The aromatic phenyl ring confers distinct electronic effects compared to the electron-rich thiophene, altering reactivity in nucleophilic additions .

Physicochemical Properties

Compound Solubility Stability Key Functional Group Impact
This compound Low in water Sensitive to moisture Electrophilic -N=C=S group
2-Acetylthiophene Moderate in DMSO Stable under air Electron-withdrawing acetyl
4-Fluorophenyl Isothiocyanate High in organic solvents Air-stable Electron-deficient phenyl ring

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